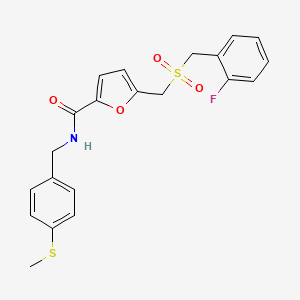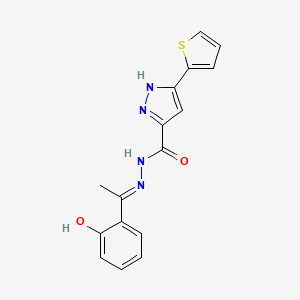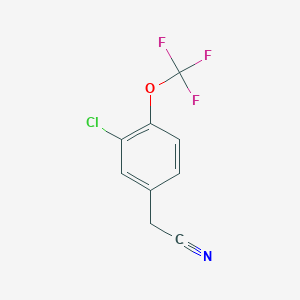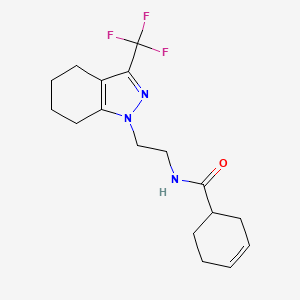![molecular formula C10H13NO B2646472 (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane CAS No. 2126143-68-6](/img/structure/B2646472.png)
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (such as heat or pressure), and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral data (UV, IR, NMR, MS), which can provide information about its structure .Aplicaciones Científicas De Investigación
Synthesis of Antineoplastic Antibiotics
- A study by Suzuki et al. (1991) demonstrated the use of a novel precursor similar in structure to "(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane" for the Diels-Alder reaction with quinones, resulting in quinone-annelated 2, 3-bis(methylene)-7-oxabicyclo[2.2.1]-heptane derivatives. These compounds serve as promising building blocks for synthesizing antineoplastic antibiotics, highlighting their potential in drug development (Suzuki, Kubomura, & Takayama, 1991).
Nucleoside Analog Synthesis
- Kvaernø, Wightman, and Wengel (2001) synthesized a novel bicyclic nucleoside structure that confirmed its expected S-type furanose conformation. This work illustrates the utility of bicyclic structures in the synthesis of nucleoside analogs, potentially useful in therapeutic applications, especially in antiviral and anticancer drugs (Kvaernø, Wightman, & Wengel, 2001).
Conformational Analysis and Synthetic Applications
- Research by Alibés et al. (2006) on the synthesis of 3-oxabicyclo[3.2.0]heptane nucleoside analogs reveals the importance of conformational analysis in designing nucleoside analogs as potential anti-HIV agents. Their findings underscore the synthetic versatility of bicyclic structures for medicinal chemistry applications (Alibés, Alvarez-Larena, de March, Figueredo, Font, Parella, & Rustullet, 2006).
Synthesis and Evaluation of Tumor Growth Inhibitors
- McCluskey et al. (2003) explored the synthesis of cantharidin analogues using a Diels-Alder addition of furans to maelic anhydride, resulting in compounds that inhibit protein phosphatases 1 and 2A, with implications for cancer treatment. This research highlights the potential of bicyclic compounds in developing new anticancer agents (McCluskey, Ackland, Bowyer, Baldwin, Garner, Walkom, & Sakoff, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWARMJFBEFUNJK-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2646395.png)
![8-{[(Furan-2-yl)methyl]amino}-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2646397.png)
![2-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)ethanamine](/img/structure/B2646398.png)
![N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646399.png)
![N-(2,5-difluorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2646400.png)


![Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2646403.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)


![2,5-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2646412.png)